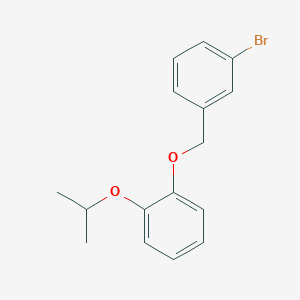

1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene

Description

Strategic Context of Multi-Substituted Benzene (B151609) Derivatives in Chemical Research

Multi-substituted benzene derivatives are fundamental building blocks in organic chemistry, offering a scaffold for the construction of a wide range of complex molecules. The specific placement of different functional groups on the aromatic ring allows for precise control over the molecule's steric and electronic properties. This, in turn, influences its reactivity, biological activity, and material properties. The strategic synthesis of these derivatives is a key focus in drug discovery and the development of novel materials, where fine-tuning of molecular properties is crucial for achieving desired functions.

Role of Aryl Bromides as Versatile Synthetic Handles

Aryl halides, including aryl bromides, are important intermediates in organic synthesis. libretexts.orgfiveable.mewikipedia.org The carbon-bromine bond in an aryl bromide is reactive towards a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. fiveable.me This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making aryl bromides invaluable "handles" for the elaboration of molecular structures. fiveable.me Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings utilize aryl bromides as electrophilic partners, enabling the construction of complex biaryl systems and other substituted aromatic compounds. fiveable.menih.govresearchgate.net

Overview of Precedent Methodologies for Related Chemical Scaffolds

The synthesis of complex aryl ethers, such as 1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene, relies on well-established methodologies for ether bond formation. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic and widely used method for preparing unsymmetrical ethers. jk-sci.commasterorganicchemistry.com For the synthesis of diaryl ethers, the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), has been a traditional approach. synarchive.comwikipedia.org More recently, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope. nih.govcapes.gov.br These methodologies provide a robust toolkit for the synthesis of diverse and complex aryl ether systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(2-propan-2-yloxyphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c1-12(2)19-16-9-4-3-8-15(16)18-11-13-6-5-7-14(17)10-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLIHTWZDNKLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Route Development and Optimization for 1 3 Bromobenzyl Oxy 2 Isopropoxybenzene

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-((3-bromobenzyl)oxy)-2-isopropoxybenzene reveals two primary disconnection points corresponding to the ether linkages. This allows for the identification of logical precursors for its synthesis.

Disconnection Strategies for Aromatic Ether Linkages

Two logical disconnection strategies can be employed for the ether bonds of this compound. The first involves the disconnection of the benzyl (B1604629) ether linkage, suggesting 2-isopropoxyphenol (B44703) and 3-bromobenzyl bromide as the key precursors. The second strategy involves the disconnection of the isopropoxy group, which would point to 1-((3-bromobenzyl)oxy)-2-hydroxybenzene and an isopropyl halide as the synthetic precursors.

Synthetic Approaches for Introducing Bromo-Substituted Benzyl Moieties

The key precursor, 3-bromobenzyl bromide, can be synthesized from 3-bromotoluene (B146084) through a free radical bromination reaction. This is typically achieved by reacting 3-bromotoluene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. A detailed procedure involves dissolving 3-bromotoluene in a solvent like carbon tetrachloride and adding bromine dropwise while irradiating with a photolamp. The reaction mixture is then worked up to isolate the 3-bromobenzyl bromide.

Alternatively, 3-bromotoluene itself can be prepared from 3-bromo-4-aminotoluene via diazotization followed by reduction. chemicalbook.comorgsyn.org

Methodologies for Incorporating the Isopropoxy Functional Group

The precursor 2-isopropoxyphenol is synthesized from catechol (1,2-dihydroxybenzene). smolecule.comechemi.comgoogleapis.com The most common method is the mono-alkylation of catechol with an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, in the presence of a base like potassium carbonate. echemi.com To achieve selective mono-alkylation and prevent the formation of the di-alkylated product, a phase-transfer catalyst can be employed in a suitable organic solvent. smolecule.comgoogleapis.com The reaction involves the deprotonation of one of the hydroxyl groups of catechol, followed by nucleophilic attack on the isopropyl halide.

Development of Regioselective Etherification Protocols

With the key precursors identified, the focus shifts to the development of efficient and regioselective methods for constructing the ether linkages to form the final product.

Optimization of Williamson Ether Synthesis Variants

The Williamson ether synthesis is a classical and widely used method for the formation of ethers. byjus.commasterorganicchemistry.comlibretexts.org It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of the sodium or potassium salt of 2-isopropoxyphenol with 3-bromobenzyl bromide.

Optimization of the Williamson ether synthesis is crucial to maximize the yield and minimize side reactions. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst. utahtech.edu Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to ensure complete deprotonation of the phenol (B47542). Polar aprotic solvents such as DMF or DMSO are generally preferred as they can accelerate the rate of S(_N)2 reactions. The reaction temperature is typically kept in the range of 50-100 °C. byjus.com

| Entry | Base | Solvent | Temperature (°C) | Catalyst | Expected Outcome |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | Reflux | None | Moderate yield, requires longer reaction time. |

| 2 | NaH | DMF | Room Temp to 60 | None | High yield, faster reaction. |

| 3 | NaOH | H₂O/Toluene | 80-90 | TBAB | Good yield, suitable for larger scale. |

| 4 | Ag₂O | DCM | Room Temp | None | Mild conditions, suitable for sensitive substrates. libretexts.org |

Exploration of Catalytic Ether Formation Reactions (e.g., Ullmann, Chan-Lam Couplings)

Beyond the classical Williamson ether synthesis, modern catalytic methods offer alternative routes for the formation of aryl ethers.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers or alkyl aryl ethers. wikipedia.orgmdpi.com Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of various ligands has allowed for milder reaction conditions. For the synthesis of the target molecule, an Ullmann-type reaction could potentially couple 2-isopropoxyphenol with 3-bromobenzyl bromide using a copper catalyst and a suitable ligand.

| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110-130 |

| 2 | Cu₂O | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 90-110 nih.gov |

| 3 | Cu(acac)₂ | None | K₂CO₃ | DMSO | 120-140 |

The Chan-Lam coupling is another powerful copper-catalyzed cross-coupling reaction that forms C-O bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a boronic acid with an alcohol or phenol. wikipedia.org To apply this to the synthesis of this compound, one could envision a reaction between 2-isopropoxyphenylboronic acid and 3-bromobenzyl alcohol, or alternatively, (2-isopropoxyphenoxy)methylboronic acid and 3-bromophenol, though the synthesis of these specific boronic acids would add extra steps. A more direct Chan-Lam approach would be the coupling of 2-isopropoxyphenol with a suitable organoboron reagent derived from 3-bromobenzyl bromide. The reaction is often carried out at room temperature and is tolerant of a wide range of functional groups. nih.gov

| Entry | Copper Source | Boronic Acid/Ester | Base | Solvent | Atmosphere |

|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | Arylboronic acid | Pyridine | DCM | Air wikipedia.org |

| 2 | CuCl₂ | Arylboronic acid | Et₃N | THF | Air rsc.org |

| 3 | Cu(OTf)₂ | Potassium aryltrifluoroborate | DMAP | Methanol | Air nih.gov |

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Bromide Functionalization

The presence of a bromine atom on the benzyl ring of this compound offers a valuable handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Various cross-coupling strategies can be envisioned for the functionalization of the aryl bromide moiety, including Suzuki, Heck, and Buchwald-Hartwig reactions.

The Suzuki coupling, for instance, would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups by reacting this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst and ligands is crucial for achieving high yields and turnover numbers.

Table 1: Hypothetical Screening of Catalysts for Suzuki Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | 88 |

| 4 | Pd(OAc)₂ | XPhos | K₂CO₃ | t-AmylOH | 100 | 95 |

This data is illustrative and based on typical results for Suzuki coupling reactions.

Stereochemical Control in the Synthesis of Analogous Compounds

While this compound itself is achiral, the synthetic route can be adapted to produce chiral analogs, which may be of interest for applications in asymmetric catalysis or as chiral building blocks. For example, replacing the isopropoxy group with a chiral alkoxy group would introduce a stereocenter.

Stereochemical control could be achieved by utilizing a chiral starting material, such as a commercially available chiral alcohol, in the initial etherification step. The stereochemical integrity of the chiral center would need to be maintained throughout the synthetic sequence. In related studies involving the synthesis of similar chiral ethers, it has been demonstrated that careful selection of reaction conditions, particularly the choice of base and solvent, can prevent racemization.

Investigation of Reaction Greenness and Sustainability Metrics in Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry. mdpi.comrug.nl The environmental impact of the synthesis of this compound can be assessed and minimized by considering various metrics. researchgate.netethz.chresearchgate.net

Solvent minimization strategies, such as running reactions at higher concentrations or exploring solvent-free reaction conditions, can also dramatically reduce waste generation.

Table 2: Comparison of Green Chemistry Metrics for Different Solvents in the Synthesis of this compound

| Solvent | Process Mass Intensity (PMI) | E-Factor |

| DMF | 55 | 54 |

| Toluene | 35 | 34 |

| 2-MeTHF | 28 | 27 |

| CPME | 25 | 24 |

This data is illustrative and based on general assessments of solvent sustainability.

In the context of the palladium-catalyzed functionalization of the aryl bromide, catalyst efficiency and reusability are key green chemistry considerations. The use of highly active catalysts at low loadings minimizes the amount of precious metal required and reduces the potential for metal contamination in the final product.

Furthermore, the development of heterogeneous catalytic systems, where the palladium catalyst is supported on a solid material, would facilitate catalyst recovery and reuse. This not only improves the cost-effectiveness of the process but also minimizes the environmental burden associated with catalyst disposal.

Scale-Up Considerations and Process Chemistry Investigations

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound, several factors would need to be carefully considered during scale-up.

Key Scale-Up Considerations:

Heat Transfer: The etherification and cross-coupling reactions are often exothermic. Efficient heat management is crucial to ensure reaction safety and control.

Mass Transfer: In heterogeneous reaction mixtures, such as those involving a solid base or a supported catalyst, efficient mixing is essential to achieve consistent reaction rates and yields.

Reagent Addition: The rate of addition of reagents can significantly impact impurity profiles. Controlled addition strategies may be required on a larger scale.

Work-up and Purification: The purification method used in the laboratory, such as column chromatography, is often not feasible on an industrial scale. The development of a scalable purification process, such as crystallization or distillation, is a critical aspect of process chemistry.

A thorough process hazard analysis (PHA) would be necessary to identify and mitigate any potential safety risks associated with the large-scale production of this compound.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: A proton NMR spectrum would provide critical information about the electronic environment, number, and connectivity of hydrogen atoms in the molecule. For 1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene, distinct signals would be expected for the protons of the isopropoxy group, the benzylic methylene (B1212753) bridge, and the two separate aromatic rings. The integration of these signals would confirm the number of protons in each unique environment, while their splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The expected spectrum would show distinct signals for the methyl and methine carbons of the isopropoxy group, the benzylic methylene carbon, and the twelve aromatic carbons of the two benzene (B151609) rings. The chemical shifts would be indicative of their bonding and electronic environment (e.g., carbons bonded to oxygen or bromine would appear at characteristic downfield shifts).

To unambiguously assign the signals from the 1D NMR spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It would be used to confirm the connectivity within the isopropoxy group (methine proton to methyl protons) and to trace the coupling networks within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a definitive link between the ¹H and ¹³C assignments for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over two to three bonds. It is instrumental in piecing together the entire molecular structure by connecting fragments. For instance, it would show correlations from the benzylic methylene protons to carbons in both aromatic rings, confirming the benzyl (B1604629) ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS is essential for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, the elemental composition can be unequivocally established, confirming that the synthesized compound has the expected formula of C₁₆H₁₇BrO₂. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide additional structural information, showing how the molecule breaks apart under ionization, which can corroborate the connectivity established by NMR.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An IR spectrum of the compound would be expected to show characteristic absorption bands confirming key functional groups. Notable peaks would include C-H stretching vibrations for both aromatic and aliphatic (sp³) carbons, C=C stretching vibrations for the aromatic rings, and strong C-O stretching bands characteristic of the ether linkages.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also be expected to show characteristic peaks for the aromatic ring vibrations and the C-Br bond, which can sometimes be weak in IR spectra.

Without access to published experimental results, the data tables for these analyses cannot be generated. The successful characterization of this compound awaits its synthesis and subsequent analysis by the scientific community.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering detailed insights into bond lengths, bond angles, and torsional angles. For a compound such as this compound, a successful single-crystal X-ray diffraction experiment would yield a detailed structural model, confirming the substitution pattern on the benzene rings and the conformation of the flexible ether linkages.

The resulting crystal structure would not only verify the molecular identity but also reveal the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. While direct crystallographic data for this compound is not currently available in the public domain, analysis of related structures suggests that interactions such as C—H⋯π stacking, where a hydrogen atom interacts with the electron cloud of an aromatic ring, could be anticipated. Other potential non-covalent interactions might include bromine-oxygen or bromine-π halogen bonds, which, although weak, can play a crucial role in the supramolecular assembly. The study of intermolecular interactions in isopropoxy-bearing homologues has shown the formation of distinct molecular columns connected by C—H⋯O hydrogen bonds. researchgate.net

A comprehensive crystallographic study would typically involve the generation of a data table summarizing key crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as no experimental data is publicly available for this specific compound.)

| Parameter | Value |

| Chemical formula | C₁₆H₁₇BrO₂ |

| Formula weight | 321.21 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | Hypothetical values, e.g., 10.5, 8.2, 15.1 |

| α, β, γ (°) | Hypothetical values, e.g., 90, 95.3, 90 |

| Volume (ų) | Calculated from cell parameters |

| Z (molecules per cell) | 4 |

| Density (calculated) | Calculated value g/cm³ |

| R-factor (%) | Value indicating refinement quality |

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (if relevant to chiral analogs)

The molecular structure of this compound is achiral, meaning it is superimposable on its mirror image and therefore does not exhibit optical activity. However, should a chiral center be introduced into the molecule, for instance, through modification of the isopropoxy or benzyl groups to include a stereocenter, a pair of enantiomers would result. In such a scenario, chiroptical spectroscopic methods would become indispensable for determining the enantiomeric excess (% ee), which quantifies the purity of a chiral sample.

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), rely on the differential interaction of enantiomers with plane-polarized and circularly polarized light.

Circular Dichroism (CD) Spectroscopy: This method measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum, which plots this difference against wavelength, provides a unique fingerprint for a given enantiomer. The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize enantiomers and determine their relative proportions in a mixture.

While no chiral analogs of this compound appear to have been reported in the literature, the principles of these techniques are widely applied in stereoselective synthesis and analysis. For instance, new chiral camphane-derived benzisoselenazol-3(2H)-ones have been synthesized and characterized, highlighting the importance of chiroptical methods in modern organic chemistry. nih.gov The determination of enantiomeric excess for chiral carboxylic acids has also been demonstrated using chiral derivatizing agents and NMR spectroscopy, another powerful tool in stereochemical analysis. scielo.br

Should a chiral analog of this compound be synthesized, a data table summarizing its chiroptical properties would be essential for its characterization.

Table 2: Hypothetical Chiroptical Data for a Chiral Analog of this compound (Note: This table is illustrative as no chiral analogs are publicly reported.)

| Parameter | Value |

| Specific Rotation ([α]D) | e.g., +X.X° (c = 1.0, CHCl₃, 25 °C) |

| Enantiomeric Excess (% ee) | Determined by chiral HPLC or spectroscopic method |

| Circular Dichroism (CD) λmax (nm) (Δε) | e.g., 220 (+2.5), 250 (-1.8) |

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Pathways and Intermediate Formation

The synthesis of 1-((3-bromobenzyl)oxy)-2-isopropoxybenzene is presumed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This pathway involves two primary steps:

Deprotonation: The acidic proton of 2-isopropoxyphenol (B44703) is removed by a base (e.g., sodium hydride, potassium carbonate) to form the 2-isopropoxyphenoxide ion. This alkoxide is a potent nucleophile. chemistnotes.com

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. scienceinfo.com This is a concerted step where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks. chemicalnote.com The bromide ion is displaced as the leaving group.

The reaction is a classic example of an SN2 reaction, characterized by a "backside attack" of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.commasterorganicchemistry.com This leads to an inversion of stereochemistry if the carbon were chiral. youtube.com In this case, the benzylic carbon is not a stereocenter.

An important consideration in this reaction is the potential for side reactions. While the primary alkyl halide (3-bromobenzyl bromide) strongly favors the SN2 pathway, competitive elimination (E2) reactions are a possibility, especially with more sterically hindered substrates. libretexts.orgmasterorganicchemistry.com However, for a primary benzylic halide, the SN2 pathway is expected to be the overwhelmingly dominant route.

Table 1: Proposed Reaction Pathway for the Synthesis of this compound

| Step | Reactants | Intermediates/Transition States | Products |

| 1 | 2-Isopropoxyphenol, Base (e.g., NaH) | 2-Isopropoxyphenoxide ion | Sodium 2-isopropoxyphenoxide, H₂ |

| 2 | Sodium 2-isopropoxyphenoxide, 3-Bromobenzyl bromide | [Phenoxide···CH₂(benzyl)···Br]⁻ (SN2 Transition State) | This compound, Sodium Bromide |

Kinetic Studies of Key Steps in the Synthesis Cascade

To confirm the proposed SN2 mechanism, kinetic studies would be essential. The rate of the reaction is expected to be dependent on the concentrations of both the nucleophile (2-isopropoxyphenoxide) and the electrophile (3-bromobenzyl bromide). chemicalnote.com

The rate law for an SN2 reaction is given by: Rate = k[Nucleophile][Electrophile]

Table 2: Hypothetical Kinetic Data for the Synthesis of this compound

| Experiment | [2-Isopropoxyphenoxide] (M) | [3-Bromobenzyl bromide] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

In this hypothetical data, doubling the concentration of either reactant doubles the initial rate, which is consistent with a second-order rate law and an SN2 mechanism.

Isotopic Labeling Experiments to Probe Bond-Breaking and Bond-Forming Processes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of specific atoms. researchgate.net In the synthesis of this compound, oxygen-18 (¹⁸O) labeling could be employed to confirm which bonds are broken and formed.

If 2-isopropoxyphenol is synthesized with an ¹⁸O label, the SN2 mechanism predicts that this labeled oxygen atom will be incorporated into the final ether product. This is because the C-O bond of the phenoxide is not broken during the reaction; rather, the phenoxide acts as the nucleophile, forming a new C-O bond with the benzyl (B1604629) bromide. stackexchange.com

Experimental Design:

Synthesize 2-isopropoxyphenol using H₂¹⁸O to introduce the isotopic label.

React the ¹⁸O-labeled 2-isopropoxyphenol with a base and then with 3-bromobenzyl bromide.

Analyze the resulting this compound using mass spectrometry to determine if the ¹⁸O label is present.

The presence of the ¹⁸O in the product would confirm that the oxygen atom from the phenol (B47542) is the one that forms the ether linkage, consistent with the proposed mechanism.

Table 3: Expected Outcomes of ¹⁸O Isotopic Labeling Experiment

| Labeled Reactant | Proposed Mechanism | Expected Location of ¹⁸O in Products |

| 2-Isopropoxy[¹⁸O]phenol | SN2 | 1-((3-Bromobenzyl)[¹⁸O]oxy)-2-isopropoxybenzene |

Transition State Analysis and Computational Modeling of Reaction Energetics

Computational chemistry provides invaluable insights into reaction mechanisms, particularly the structures and energies of transition states that cannot be observed directly. sciforum.netresearchgate.net Density Functional Theory (DFT) calculations could be used to model the SN2 reaction between 2-isopropoxyphenoxide and 3-bromobenzyl bromide. mdpi.comresearchgate.net

Such calculations would aim to:

Locate the geometry of the SN2 transition state. This would be expected to show a trigonal bipyramidal carbon atom at the benzylic position, with the incoming oxygen and outgoing bromine atoms occupying the axial positions. masterorganicchemistry.com

Calculate the activation energy (ΔG‡) for the reaction, which corresponds to the energy difference between the reactants and the transition state.

Generate a potential energy surface for the reaction, illustrating the energy changes as the reactants are converted to products. researchgate.net

Evaluate the effect of different solvents on the reaction energetics. mdpi.com

Table 4: Hypothetical Calculated Energetics for the SN2 Transition State

| Parameter | Gas Phase | In DMSO (Polar Aprotic) | In Methanol (Polar Protic) |

| Activation Energy (ΔG‡) (kcal/mol) | 22.5 | 18.2 | 20.1 |

| C-O bond distance in TS (Å) | 2.15 | 2.10 | 2.12 |

| C-Br bond distance in TS (Å) | 2.25 | 2.30 | 2.28 |

These hypothetical values illustrate how computational modeling could predict the reaction's favorability in different solvent environments, with polar aprotic solvents typically accelerating SN2 reactions. mdpi.com

Studies on Catalyst Deactivation and Regeneration Mechanisms

While the core Williamson ether synthesis does not necessarily require a catalyst, in an industrial setting or for optimization, a phase-transfer catalyst (PTC) might be employed. crdeepjournal.orgacs.org This is particularly useful if the base (e.g., K₂CO₃) is a solid, creating a solid-liquid two-phase system. The PTC, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl bromide resides.

If a PTC is used, studies on its deactivation would be relevant. Potential mechanisms for catalyst deactivation include:

Thermal Degradation: At elevated temperatures, the quaternary ammonium salt can undergo Hofmann elimination, degrading the catalyst.

Fouling: The catalyst can be occluded by insoluble byproducts or polymers, blocking its active sites. researchgate.net

Poisoning: Trace impurities in the reactants or solvent could bind irreversibly to the catalyst. researchgate.net

Regeneration of a deactivated PTC might involve washing to remove fouling agents or recrystallization to remove impurities. However, in many cases, the catalyst is simply replaced.

Table 5: Potential Catalyst Deactivation Mechanisms and Regeneration Strategies

| Deactivation Mechanism | Description | Potential Regeneration Strategy |

| Thermal Degradation | Breakdown of the catalyst molecule at high temperatures. | Not possible; catalyst replacement required. |

| Fouling by Byproducts | Physical blockage of the catalyst by insoluble materials. | Solvent washing, filtration. |

| Poisoning by Impurities | Strong, often irreversible, binding of impurities to the catalyst. | Recrystallization, or replacement if irreversible. |

Reactions of the Aryl Bromide Moiety

The carbon-bromine bond on the benzyl ring is a key site for functionalization. Aryl bromides are versatile precursors in a multitude of synthetic transformations, including nucleophilic substitutions, metal-catalyzed cross-couplings, and the formation of organometallic reagents.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. fiveable.me For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In the case of this compound, the aryl bromide ring lacks strong electron-withdrawing substituents. The benzyloxy group is meta to the bromine and is not strongly activating or deactivating for this reaction type. Consequently, SNAr reactions via the addition-elimination pathway are generally unfavorable and would require harsh reaction conditions. libretexts.org

An alternative pathway for nucleophilic aromatic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com This mechanism is favored under conditions of high temperature or a very strong base, such as sodium amide (NaNH₂). masterorganicchemistry.com The reaction of the benzyne intermediate with a nucleophile can lead to the formation of a mixture of regioisomeric products. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck, Sonogashira)

The aryl bromide moiety is an excellent substrate for a wide variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of aryl bromides in these transformations is generally intermediate between that of the more reactive aryl iodides and the less reactive aryl chlorides.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures and is known for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govrsc.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. acs.org This method provides a direct route to aryl alkynes, which are valuable synthetic intermediates. acs.org Recent advancements have also developed copper-free conditions for this transformation. acs.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This palladium-catalyzed process is a key method for the arylation of olefins.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a nickel or palladium complex. It is known for its high reactivity and functional group tolerance.

Other notable cross-coupling reactions include the Stille coupling (using organostannanes), Hiyama coupling (using organosilanes), and Buchwald-Hartwig amination (for the formation of C-N bonds). The choice of reaction depends on the desired product and the compatibility of the required reagents with the other functional groups in the molecule.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ or Ar'-B(OR)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) | Aryl Alkyne |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Substituted Alkene |

| Negishi | Organozinc (Ar'-ZnX) | Pd(0) or Ni(0) catalyst | Biaryl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Ligand (e.g., phosphine), Base (e.g., NaOt-Bu) | Aryl Amine |

Lithiation and Subsequent Electrophilic Quenching Reactions

Aryl bromides can be converted into highly reactive aryllithium reagents through a process known as lithium-halogen exchange. mt.com This reaction is typically carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. harvard.edu The lithium-halogen exchange is generally a very fast reaction. harvard.edu

Once formed, the aryllithium intermediate is a potent nucleophile and strong base. It can react with a wide array of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence provides a versatile method for the elaboration of the aryl bromide moiety.

| Electrophile | Reagent Example | Product Functional Group |

|---|---|---|

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid |

| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary Alcohol |

| Amides | Dimethylformamide (DMF) | Aldehyde |

| Alkyl Halides | R-X | Alkylated Arene |

| Borates | Triisopropyl borate (B1201080) (B(Oi-Pr)₃) | Boronic Ester/Acid |

Transformations Involving the Benzyl Ether Linkage

The benzyl ether group in this compound serves as a protecting group for the phenolic oxygen. Its cleavage reveals a phenol, which can participate in further reactions. The C-O bond of the benzyl ether can be cleaved through either reductive or oxidative methods.

Oxidative Cleavage Reactions

Oxidative methods provide a valuable alternative to hydrogenolysis for the cleavage of benzyl ethers, particularly when the molecule contains other functional groups that are sensitive to reduction. mpg.de

One common reagent for the oxidative cleavage of benzyl ethers is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov While simple benzyl ethers react more slowly than electron-rich analogs like p-methoxybenzyl (PMB) ethers, their cleavage can be facilitated by photoirradiation. organic-chemistry.orgmpg.deresearchgate.net These visible-light-mediated methods can proceed under mild conditions and show good functional group tolerance. mpg.deresearchgate.net

Other oxidizing agents, such as ceric ammonium nitrate (B79036) (CAN), or oxoammonium salts, can also be employed to cleave benzylic ethers, often converting them into the corresponding aldehydes or carboxylic acids. nih.govresearchgate.net The reaction likely proceeds via a hydride abstraction from the benzylic carbon. researchgate.net The choice of oxidant and reaction conditions can be tuned to achieve the desired transformation, either simple deprotection to the phenol or oxidation to a different functional group.

An in-depth analysis of the reactivity and derivatization potential of the chemical compound this compound reveals a molecule with multiple reactive sites, offering a rich landscape for synthetic transformations. The compound's structure, featuring two distinct aromatic rings with different substitution patterns and two ether linkages, allows for a variety of chemical modifications. This article explores the specific reactivity of its functional groups and the opportunities for creating diverse derivatives.

Conclusion

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. arxiv.orgrsc.org For 1-((3-bromobenzyl)oxy)-2-isopropoxybenzene, these calculations can reveal the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. ulethbridge.caossila.comwikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-isopropoxybenzene ring, while the LUMO may have significant contributions from the bromobenzyl moiety. DFT calculations would provide precise energies and visualizations of these orbitals.

Hypothetical Electronic Properties Calculated at the B3LYP/6-31G(d) Level

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Dipole Moment | 2.1 Debye | Reflects the molecule's overall polarity |

Conformational Analysis and Energy Minimization using Molecular Mechanics and Density Functional Theory

The structure of this compound contains several rotatable single bonds, specifically within the ether linkages (C-O-C) and the benzyl (B1604629) group. This flexibility allows the molecule to adopt numerous three-dimensional arrangements, or conformations. researchgate.netimperial.ac.ukrsc.org Conformational analysis aims to identify the most stable of these arrangements, which correspond to minima on the potential energy surface.

Molecular Mechanics (MM) methods, which use classical physics to model molecular interactions, are often employed for an initial, rapid scan of the conformational space. nih.gov Following this, more accurate but computationally intensive DFT methods can be used to optimize the geometry and calculate the relative energies of the most promising low-energy conformers. researchgate.netloni.org For this molecule, key dihedral angles to consider would be around the Ar-O-CH₂ and CH₂-O-Ar bonds, which dictate the relative orientation of the two aromatic rings.

Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle (Ar-O-CH₂-Ar) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.2 |

| B | 60° (gauche) | 1.15 | 14.3 |

| C | -60° (gauche) | 1.25 | 10.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry (often using the Gauge-Including Atomic Orbital, or GIAO, method), theoretical chemical shifts can be derived. researchgate.net These predicted values, when compared to experimental data, can help assign specific signals to the corresponding atoms in the molecule. liverpool.ac.ukwisc.edu

Vibrational Frequencies: Similarly, DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) absorption bands. researchgate.netscience.govpsu.edu After geometry optimization, a frequency calculation yields the normal modes of vibration and their corresponding frequencies. nih.govacs.org These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and allow for a more accurate comparison with experimental IR spectra.

Hypothetical Predicted vs. "Experimental" ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H Shift | "Experimental" ¹H Shift | Predicted ¹³C Shift | "Experimental" ¹³C Shift |

| Isopropoxy CH | 4.55 | 4.52 | 71.5 | 71.2 |

| Isopropoxy CH₃ | 1.35 | 1.33 | 22.3 | 22.1 |

| Benzyl CH₂ | 5.10 | 5.08 | 70.8 | 70.5 |

| Aromatic C-Br | - | - | 122.8 | 122.5 |

| Aromatic C-O (ipso) | - | - | 149.0 | 148.7 |

Hypothetical Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency | Scaled Frequency | "Experimental" Frequency |

| Ar-O-C Stretch (asymmetric) | 1285 | 1259 | 1255 |

| C-Br Stretch | 690 | 676 | 675 |

| Aromatic C-H Stretch | 3105 | 3043 | 3040 |

Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to explore the potential reactivity of this compound by modeling reaction mechanisms. acs.orgresearchgate.net A common reaction for ethers is acid-catalyzed cleavage. pressbooks.pubacs.orgyoutube.com Computational methods can map the entire reaction pathway, from reactants to products, by locating the transition state (TS)—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that determines the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed, providing insights into its feasibility and mechanism (e.g., Sₙ1 vs. Sₙ2 pathways for ether cleavage). researchgate.net

Hypothetical Energy Profile for Acid-Catalyzed Ether Cleavage (kcal/mol)

| Species | Relative Energy |

| Reactants + H⁺ | 0.0 |

| Protonated Ether Intermediate | -10.5 |

| Transition State (TS) | +15.2 |

| Products | -5.8 |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (Purely theoretical, no biological context)

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). nih.govnih.govvajdalab.org In a purely theoretical context, this compound could be docked into a hypothetical binding site to explore its potential non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The results are typically ranked using a scoring function, which estimates the binding affinity. researchgate.netchemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. acs.orguchicago.eduresearchgate.net A simulation of this compound, typically in a solvent box, would provide insight into its dynamic behavior, conformational flexibility in solution, and interactions with solvent molecules. acs.orgbioinformaticsreview.com This method offers a more realistic view of the molecule's behavior compared to the static picture from energy minimization.

Hypothetical Molecular Docking Results into a Model Receptor Site

| Docking Pose | Binding Energy (kcal/mol) | Key Interactions |

| 1 | -8.2 | π-π stacking with aromatic residue, van der Waals with hydrophobic pocket |

| 2 | -7.5 | Halogen bond (C-Br···O), van der Waals interactions |

| 3 | -7.1 | Hydrophobic interactions with isopropoxy group |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Selectivity

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. researchgate.net For a series of related compounds, one could develop a QSPR model to predict properties like reaction rates or selectivity. chemrxiv.orgnih.gov

For this compound, a range of molecular descriptors could be calculated using quantum chemistry. These might include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). nih.gov A statistical method, such as multiple linear regression, would then be used to create a predictive model. For instance, a QSPR model could be built for a series of substituted benzyl ethers to predict their rate of cleavage under specific conditions.

Hypothetical Molecular Descriptors for QSPR Modeling

| Descriptor Type | Descriptor Name | Calculated Value |

| Electronic | HOMO Energy | -6.5 eV |

| Electronic | LUMO Energy | -1.2 eV |

| Steric | Molecular Volume | 310.5 ų |

| Physicochemical | LogP (Octanol-Water Partition) | 4.8 |

| Topological | Wiener Index | 1542 |

Advanced Analytical Techniques for Reaction Monitoring and Purity Assessment

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, SFC)

Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture and quantifying their respective amounts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for assessing the purity of starting materials, intermediates, and the final 1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene product.

High-Performance Liquid Chromatography (HPLC) is widely used for the purity analysis of non-volatile and thermally sensitive compounds, making it well-suited for aromatic ethers. nih.gov Reversed-phase HPLC, often using a C18 stationary phase, is a common method for separating organic molecules based on their hydrophobicity. mdpi.com A well-developed HPLC method can effectively separate the final product from unreacted starting materials (2-isopropoxyphenol and 3-bromobenzyl bromide) and any potential side products. nih.gov The high sensitivity and resolving power of HPLC are critical for detecting trace impurities, ensuring the final product meets stringent quality specifications. nih.goviosrjournals.org

Table 1: Illustrative HPLC Method for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Compound | Hypothetical Retention Time (min) |

| 2-Isopropoxyphenol (B44703) | 4.2 |

| 3-Bromobenzyl bromide | 7.5 |

| This compound | 11.8 |

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. scribd.com In the context of synthesizing this compound, GC could be employed to monitor the consumption of the more volatile reactant, 3-bromobenzyl bromide, and to check for volatile impurities in the final product. The choice of a suitable GC column, based on stationary phase polarity, is critical to achieve good separation of all components. francis-press.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chromatography technique, offering advantages over both normal and reversed-phase HPLC. mdpi.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which reduces the consumption of organic solvents. shimadzu.comchromatographyonline.com This technique provides high separation efficiency and is particularly effective for the analysis and purification of chiral compounds and other complex molecules. chromatographyonline.comshimadzu.com For aromatic ethers, SFC can offer unique selectivity and faster analysis times compared to traditional HPLC. mdpi.comnih.gov

Real-Time In-Situ Reaction Monitoring (e.g., IR, Raman, NMR flow cells)

In-situ (in the reaction vessel) monitoring techniques provide real-time data on reaction progression without the need for manual sampling, which can be disruptive and may not accurately represent the reaction state. pharmoutsourcing.com These PAT tools are invaluable for understanding reaction kinetics, detecting intermediates, and identifying the precise endpoint of a reaction. mt.com

Infrared (IR) Spectroscopy , particularly using Fourier Transform Infrared (FT-IR) with an Attenuated Total Reflectance (ATR) probe, allows for continuous monitoring of the concentration of key chemical species in the reaction mixture. mt.comyoutube.com For a Williamson ether synthesis producing this compound, an in-situ IR probe could track the disappearance of the characteristic O-H stretching band of the 2-isopropoxyphenol reactant and the simultaneous appearance of the C-O-C ether linkage bands of the product. youtube.com This provides immediate insight into the reaction rate and conversion. americanpharmaceuticalreview.com

Table 2: Key IR Frequencies for Monitoring Ether Synthesis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Role in Monitoring |

| Phenolic O-H | Stretch | 3200-3600 | Disappearance indicates consumption of starting material |

| Aromatic C-H | Stretch | 3000-3100 | Remains relatively constant; can be used as internal reference |

| Aliphatic C-H | Stretch | 2850-3000 | Present in reactants and product; changes may be complex |

| Ether C-O-C | Asymmetric Stretch | 1200-1275 | Appearance indicates product formation |

Raman Spectroscopy is another vibrational spectroscopy technique that offers complementary information to IR. aiche.org A key advantage of Raman is its low interference from water, making it highly suitable for monitoring reactions in aqueous or biphasic media. horiba.comoxinst.com For the synthesis of the target ether, a Raman spectrometer could monitor the reaction by tracking unique vibrational modes of the reactants and products, such as the C-Br bond of the benzyl (B1604629) bromide or specific aromatic ring vibrations that shift upon substitution. researchgate.netpnnl.gov

NMR Flow Cells represent a powerful method for obtaining detailed, real-time kinetic and mechanistic information. beilstein-journals.org By flowing the reaction mixture through a specialized cell within an NMR spectrometer, spectra can be acquired continuously. nih.govrsc.org This allows for the unambiguous identification and quantification of reactants, intermediates, and products over time. researchgate.net The development of benchtop NMR spectrometers has made this advanced technique more accessible for routine reaction monitoring directly in the chemistry lab. nih.govosti.gov

Automated Sample Analysis and High-Throughput Experimentation Methodologies

Automation plays a critical role in modern chemical development by increasing efficiency, improving reproducibility, and enabling the rapid exploration of vast experimental landscapes. nih.gov

Automated Sample Analysis systems can be integrated into reactors to perform unattended sampling and preparation for offline analysis. americanpharmaceuticalreview.com For instance, an automated probe can withdraw a sample from the reactor, quench the reaction immediately to freeze its composition, dilute it to a suitable concentration, and inject it into an HPLC or GC for analysis. mt.comresearchgate.net This approach provides high-quality data at regular intervals without manual intervention, freeing up researchers' time and reducing variability. americanpharmaceuticalreview.com

High-Throughput Experimentation (HTE) utilizes multi-well plates (e.g., 96-well plates) and robotic liquid handlers to perform hundreds of experiments in parallel. nih.govyoutube.com This methodology is exceptionally powerful for rapidly optimizing reaction conditions. acs.org For the synthesis of this compound, an HTE approach could be used to screen a wide array of bases, solvents, temperatures, and catalysts simultaneously. nih.gov The results from these small-scale reactions are then rapidly analyzed, often by UPLC-MS, to identify the optimal conditions for achieving the highest yield and purity, which can then be scaled up. acs.orgresearchgate.net

Table 3: Example High-Throughput Experimentation (HTE) Array for Williamson Ether Synthesis Optimization

| Well | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| A1 | K₂CO₃ | Acetonitrile | 60 | 45 |

| A2 | K₂CO₃ | Acetonitrile | 80 | 68 |

| B1 | K₂CO₃ | DMF | 60 | 52 |

| B2 | K₂CO₃ | DMF | 80 | 75 |

| C1 | Cs₂CO₃ | Acetonitrile | 60 | 78 |

| C2 | Cs₂CO₃ | Acetonitrile | 80 | 92 |

| D1 | Cs₂CO₃ | DMF | 60 | 85 |

| D2 | Cs₂CO₃ | DMF | 80 | 95 |

Future Research Directions and Unresolved Challenges

Development of Highly Atom-Economical and Selective Synthetic Routes

Future research will likely focus on catalytic approaches that avoid stoichiometric reagents. The goal is to design reactions where the quantity of reactants that end up in the desired product is maximized. imtm.cz For instance, developing a direct, acid-catalyzed dehydration between 2-isopropoxyphenol (B44703) and 3-bromobenzyl alcohol could theoretically yield water as the only byproduct, representing a highly atom-economical route. However, this method is typically effective for producing symmetrical ethers from primary alcohols and faces challenges with unsymmetrical ethers and secondary alcohols, where elimination reactions can compete. libretexts.orgmasterorganicchemistry.com

Furthermore, achieving high regioselectivity is crucial. In functionalized aromatic systems, competing reactions can occur. For the synthesis of this specific isomer, methods must selectively promote the formation of the C-O bond at the desired positions without side reactions on the aromatic rings.

| Synthetic Strategy | Advantages | Challenges for 1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene |

| Modified Williamson Synthesis | Well-established, versatile. masterorganicchemistry.com | Stoichiometric base reduces atom economy; potential for side reactions. libretexts.org |

| Acid-Catalyzed Dehydration | High atom economy (water byproduct). masterorganicchemistry.com | Typically for symmetrical ethers; risk of elimination and low selectivity. libretexts.orgmasterorganicchemistry.com |

| Catalytic Redox Cycloisomerization | High atom economy in specific contexts. nih.gov | Not directly applicable but illustrates advanced atom-economical principles. |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound scaffold presents another area for innovation. The bromine atom on the benzyl (B1604629) group is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. However, achieving high yields and selectivity without affecting the ether linkages can be challenging.

Future work should explore novel catalytic systems that can operate under milder conditions. For instance, palladium-catalyzed systems with advanced N-heterocyclic carbene (NHC) ligands could offer enhanced reactivity and selectivity for cross-coupling reactions. organic-chemistry.org Copper-catalyzed C-O coupling reactions, which have been adapted for diaryl ether synthesis, could also be explored for building the core scaffold under more economical and environmentally friendly conditions. organic-chemistry.orgnih.gov

Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, are sometimes used in Williamson ether synthesis to improve the solubility and reactivity of the nucleophile. wikipedia.org Research into more advanced, recyclable, or heterogeneous catalysts could streamline the synthesis and purification processes, making the industrial-scale production more feasible.

Investigation of Solid-Phase Synthesis Methodologies for Related Scaffolds

Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. mdpi.com Developing a solid-phase methodology for synthesizing derivatives of this compound would be a significant step forward.

This could involve immobilizing either the 2-isopropoxyphenol or the 3-bromobenzyl halide onto a solid support (e.g., Wang resin, Merrifield resin). nih.govdtu.dk The corresponding reaction partner would then be added in solution to form the ether linkage. A key challenge is the selection of an appropriate linker that is stable to the reaction conditions but can be cleaved efficiently to release the final product without leaving a chemical "scar."

The development of "traceless" linkers is particularly important in this context. nih.gov For example, a selenium or sulfone-based traceless linker could be employed, which is cleaved under specific oxidative or reductive conditions, respectively, to yield the target molecule without any residual linker atoms. researchgate.netacs.org An efficient solid-phase method has been described for synthesizing diaryl ethers using a copper(I)-mediated coupling, which could be adapted for this class of compounds. nih.gov

| Linker Type | Cleavage Condition | Advantage | Potential Issue |

| Wang Resin | Acidic (e.g., TFA) nih.gov | Commonly used for immobilizing phenols. | Product must be stable to strong acid. |

| Selenium Linker | Oxidation-elimination researchgate.net | Mild cleavage; traceless. | Compatibility with other functional groups. |

| Sulfone Linker | Reductive acs.org | Stable to many reaction conditions. | May require specific, costly reagents for cleavage. imtm.cz |

| Hydrazone Linker | Mild (e.g., trimethylsilanolate salt) imtm.cz | Stable under acidic/basic conditions. | Newer methodology, less established. |

Application of Machine Learning and AI in Reaction Prediction and Optimization

The complexity of organic synthesis, with its many variables (catalyst, solvent, temperature, stoichiometry), makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). nih.gov For a molecule like this compound, ML models could be transformative.

AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations. nih.gov For instance, an ML model could predict the yield of an etherification reaction under various conditions or forecast the regioselectivity of an electrophilic aromatic substitution on one of the benzene (B151609) rings. nih.govresearchgate.net Such predictive tools would significantly reduce the amount of empirical experimentation required, saving time and resources. researchgate.net

Furthermore, AI can be used for reaction optimization. By employing algorithms, researchers can efficiently explore the multi-dimensional parameter space of a reaction to identify the optimal conditions for synthesizing or functionalizing this compound. This data-driven approach can uncover non-intuitive relationships between variables and lead to higher yields and purities than could be achieved through traditional, one-variable-at-a-time optimization. nih.govacs.org

Interdisciplinary Approaches for Understanding Fundamental Chemical Principles

A deeper understanding of the fundamental chemical principles governing the properties and reactivity of this compound can be achieved through interdisciplinary collaboration. libretexts.org

Chemistry and Materials Science: The molecule could serve as a building block for new polymers or functional materials. Understanding the relationship between its molecular structure and the macroscopic properties of these materials requires a combined approach from synthetic chemistry and materials science. libretexts.org

Chemistry and Computational Physics: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide insights into the molecule's electronic structure, bond energies, and reaction mechanisms. This can help rationalize experimental observations and guide the design of new catalysts and reactions.

Chemistry and Biology (Biochemistry): If this scaffold is found to have biological activity, understanding its interaction with biological targets (e.g., proteins, enzymes) at a molecular level is crucial. This requires techniques from biochemistry and molecular biology, bridging the gap between chemical structure and biological function. libretexts.org

By integrating principles from these diverse fields, researchers can move beyond simply synthesizing the molecule and begin to rationally design new compounds with tailored properties for specific applications in medicine, materials, or agriculture. libretexts.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((3-Bromobenzyl)oxy)-2-isopropoxybenzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via palladium-catalyzed reductive Mizoroki-Heck cyclization. Start with 1-((3-bromobenzyl)oxy)-2-(phenylethynyl)benzene and use Pd(PPh₃)₄ as a catalyst with HCOONa in aqueous DMF. Reaction optimization includes temperature control (110–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Purification involves column chromatography using silica gel and ethyl acetate/hexane gradients .

- Key Parameters :

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 110°C | ~70% |

Q. How can the structure of this compound be validated using spectroscopic techniques?

- Methodology :

- ¹H-NMR : Look for aromatic protons (δ 7.1–7.6 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm).

- MS (ESI) : Molecular ion peaks at [M+H]⁺ ~340–350 m/z.

- X-ray Crystallography : Resolve single crystals (grown via slow evaporation in ethanol) to confirm stereochemistry and bond angles, as demonstrated for structurally related benzimidazolinones .

Q. What reactivity patterns are observed in nucleophilic substitution reactions involving the bromobenzyl group?

- Methodology : The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). For example, reaction with sodium methoxide in DMF at 60°C yields methoxy derivatives. Monitor progress via TLC and characterize products using GC-MS .

Advanced Research Questions

Q. How can this compound serve as a precursor in multitarget antiviral drug development?

- Methodology : Incorporate the bromobenzyl moiety into triazole or pyridinone scaffolds to enhance binding to viral enzymes (e.g., dengue NS5 polymerase). Biological assays (IC₅₀ measurements) and molecular docking studies (using Autodock Vina) validate activity. A reported analog showed IC₅₀ < 1 µM against dengue virus .

Q. What role does this compound play in designing liquid crystals or polymers for materials science?

- Methodology : The isopropoxy and bromobenzyl groups enhance mesogenic properties. Synthesize liquid crystals by coupling with alkyl chains or fluorinated aromatics. Characterize phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .

Q. How can mechanistic studies elucidate the compound’s behavior in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.